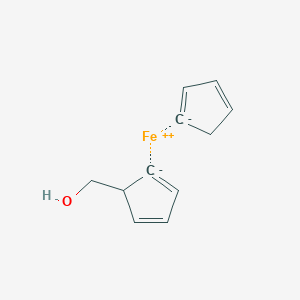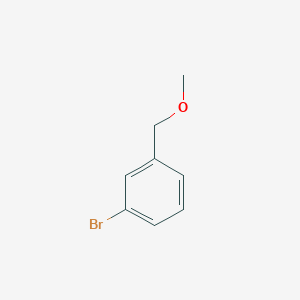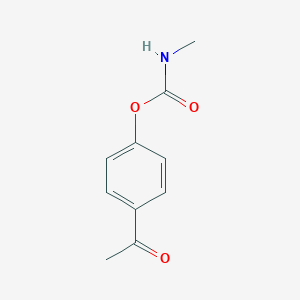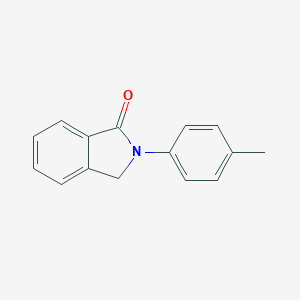
Ferrocenmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenemethanol, also known as (Hydroxymethyl)ferrocene or Ferrocenylcarbinol, is an organometallic compound with the molecular formula C11H12FeO. It is a derivative of ferrocene, where a hydroxymethyl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique redox properties and is widely used in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Ferrocenemethanol (FcMeOH) is primarily used as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its primary targets are the redox-active sites in these studies, where it undergoes oxidation and reduction reactions.
Mode of Action
The mode of action of FcMeOH involves its interaction with its targets through redox reactions. In an electrochemical environment, FcMeOH undergoes reversible oxidation, which is a key aspect of its function as a reference redox system .
Biochemical Pathways
The biochemical pathways affected by FcMeOH are primarily related to redox reactions in electrochemical studies. The compound’s redox activity can influence the electron transfer processes in these studies .
Pharmacokinetics
Its use in electrochemical studies suggests that it has good solubility and can be readily absorbed and distributed in the study environment .
Result of Action
The result of FcMeOH’s action is the facilitation of redox reactions in electrochemical studies. It serves as a reference system, allowing for the measurement and analysis of redox activities .
Action Environment
The action of FcMeOH is influenced by environmental factors such as the presence of oxygen and the type of medium in which it is used. For instance, in an environment free from oxygen, FcMeOH can directly cause oxidation of the metallocene to the corresponding cation . Furthermore, its solubility and stability can be affected by the pH and temperature of the environment .
Biochemische Analyse
Biochemical Properties
The electrochemical behavior of Ferrocenemethanol has been studied in a range of room-temperature ionic liquids using cyclic voltammetry, chronoamperometry, and scanning electrochemical microscopy . The diffusion coefficient of Ferrocenemethanol, measured using chronoamperometry, decreased with increasing ionic liquid viscosity .
Molecular Mechanism
The molecular mechanism of Ferrocenemethanol primarily involves its redox properties. In electrochemical studies, it has been observed to undergo oxidation . The rate of heterogeneous electron transfer across the electrode/ionic liquid interface during Ferrocenemethanol oxidation was estimated using scanning electrochemical microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferrocenemethanol have been studied over time. For instance, its diffusion coefficient was observed to decrease with increasing ionic liquid viscosity . This suggests that the compound’s effects may change over time depending on the conditions of the experiment.
Vorbereitungsmethoden
Ferrocenemethanol can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield ferrocenemethanol. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Ferrocenemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ferrocenemethanol can be compared with other ferrocene derivatives, such as ferrocene, ferrocenecarboxaldehyde, and ferrocenylcarbinol.
Ferrocenecarboxaldehyde: This compound has a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications in organic synthesis.
Ferrocenylcarbinol: Similar to ferrocenemethanol, but with a different functional group, ferrocenylcarbinol is used in various synthetic applications.
Ferrocenemethanol’s unique redox properties and its ability to form stable conjugates with other molecules make it distinct from these similar compounds .
Eigenschaften
CAS-Nummer |
1273-86-5 |
|---|---|
Molekularformel |
C11H12FeO 10* |
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
InChI-Schlüssel |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
Herkunft des Produkts |
United States |
A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]
A: Ferrocenemethanol consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]
A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.
A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]
A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []
A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)













